molecular formula C10H8BrClO3 B3021038 (E)-3-(5-Bromo-3-chloro-2-methoxyphenyl)acrylic acid CAS No. 518023-87-5

(E)-3-(5-Bromo-3-chloro-2-methoxyphenyl)acrylic acid

Cat. No. B3021038
CAS RN: 518023-87-5
M. Wt: 291.52 g/mol
InChI Key: GMXRDEQHWGMZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(5-Bromo-3-chloro-2-methoxyphenyl)acrylic acid, also known as 5-bromo-3-chloro-2-methoxyphenylacrylic acid (BCMPA), is a versatile reagent used in a variety of organic synthesis reactions. It is a brominated and chlorinated derivative of acrylic acid, which is a carboxylic acid. BCMPA is a useful synthetic intermediate for the preparation of complex molecules and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. BCMPA is also used as a catalyst in a variety of organic reactions.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis, separation, and crystal structural analysis of similar acrylic acid derivatives. For example, the synthesis and structural elucidation of E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid have been detailed, highlighting techniques for isomer separation and confirming structures through X-ray crystallography (Chenna et al., 2008). This research demonstrates the importance of structural analysis in understanding the properties and potential applications of acrylic acid derivatives.

Biological Activity

Studies on derivatives of ferulic acid, a compound structurally similar to (E)-3-(5-Bromo-3-chloro-2-methoxyphenyl)acrylic acid, have shown various biological activities. For instance, ether and ester derivatives of trans-ferulic acid were synthesized and their structures confirmed through spectroscopic and X-ray diffraction studies. These compounds exhibited free-radical scavenging, antioxidant activity, and cytotoxic effects against certain tumor cell lines (Obregón-Mendoza et al., 2018). This suggests that (E)-3-(5-Bromo-3-chloro-2-methoxyphenyl)acrylic acid and its derivatives could also possess significant biological activities worth exploring.

Application in Material Science

Acrylic acid derivatives are also explored for their applications in materials science, such as in the development of corrosion inhibitors and luminescent materials. Research into acrylamide derivatives for corrosion inhibition in nitric acid solutions of copper has shown the effectiveness of these compounds in protecting metals from corrosion (Abu-Rayyan et al., 2022). Additionally, the spectral luminescent properties of acrylic acid derivatives, such as the zinc complex of (E)-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid, have been studied, showing potential for application in optoelectronic devices (Mikhailov et al., 2018).

properties

IUPAC Name

(E)-3-(5-bromo-3-chloro-2-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClO3/c1-15-10-6(2-3-9(13)14)4-7(11)5-8(10)12/h2-5H,1H3,(H,13,14)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXRDEQHWGMZRY-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Br)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1Cl)Br)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(5-Bromo-3-chloro-2-methoxyphenyl)acrylic acid
Reactant of Route 2
Reactant of Route 2
(E)-3-(5-Bromo-3-chloro-2-methoxyphenyl)acrylic acid
Reactant of Route 3
Reactant of Route 3
(E)-3-(5-Bromo-3-chloro-2-methoxyphenyl)acrylic acid
Reactant of Route 4
Reactant of Route 4
(E)-3-(5-Bromo-3-chloro-2-methoxyphenyl)acrylic acid
Reactant of Route 5
Reactant of Route 5
(E)-3-(5-Bromo-3-chloro-2-methoxyphenyl)acrylic acid
Reactant of Route 6
(E)-3-(5-Bromo-3-chloro-2-methoxyphenyl)acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.